molecular formula C14H8Cl2N4O2 B2869052 2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887868-60-2

2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2869052
CAS RN: 887868-60-2
M. Wt: 335.14
InChI Key: QRIKDNBXHAONCR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The oxadiazole ring is an important class of heterocyclic compounds due to their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular formula of this compound is C14H8Cl2N4OS, with an average mass of 351.211 Da and a monoisotopic mass of 349.979584 Da .


Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N) .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Kharchenko et al. (2008) explored the synthesis of novel bicyclic systems containing 1,2,4-oxadiazole and pyridine rings, demonstrating the utility of 2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide in forming complex chemical structures with potential biological activity (Kharchenko, Detistov, & Orlov, 2008).

Cancer Therapy

  • Han et al. (2016) discovered that derivatives of this compound showed promising results as RET kinase inhibitors, suggesting their potential in cancer therapy (Han et al., 2016).

Polyamide Synthesis

  • Mansoori et al. (2011) synthesized a novel aromatic diamine containing a pyridine ring and a 1,3,4-oxadiazole moiety using this compound. This compound was used in polycondensation to create new aromatic polyamides, highlighting its role in advanced polymer chemistry (Mansoori, Koohi-Zargar, Shekaari, Zamanloo, & Imanzadeh, 2011).

Anticancer Evaluation

  • Salahuddin et al. (2014) conducted a study involving the synthesis of 1,3,4-oxadiazole derivatives, including those related to this compound, and evaluated their anticancer properties. This research demonstrates the compound's potential in developing new anticancer drugs (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antimicrobial Activity

  • Naganagowda and Petsom (2011) explored the synthesis of new quinazolinone derivatives involving this compound and studied their antibacterial and antifungal activities, indicating its application in antimicrobial research (Naganagowda & Petsom, 2011).

properties

IUPAC Name

2,4-dichloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O2/c15-9-1-2-10(11(16)7-9)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIKDNBXHAONCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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